molecular formula C17H10F6N2O2 B2423640 3-(trifluoromethyl)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate CAS No. 478065-82-6

3-(trifluoromethyl)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate

Cat. No.: B2423640
CAS No.: 478065-82-6
M. Wt: 388.269
InChI Key: FHSADRSAANPXEL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains two trifluoromethyl groups attached to phenyl rings, and a benzimidazole group attached to an acetate . Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two aromatic rings (the phenyl groups), a heterocyclic benzimidazole ring, and an ester functional group (the acetate). The trifluoromethyl groups would add electron-withdrawing character, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzimidazole ring might undergo reactions typical for aromatic heterocycles, while the ester could be subject to hydrolysis or transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl groups might increase the compound’s lipophilicity, while the ester could influence its hydrolytic stability .

Scientific Research Applications

Chemical Modification and Synthesis

  • Modification for Tuberculostatic Activity : The compound was modified through alkylation and showed moderate tuberculostatic activity (Shchegol'kov et al., 2013).
  • Synthesis Techniques : Various synthesis techniques, including microwave heating and conventional methods with KOH and ethanol, have been used to synthesize novel compounds involving this chemical, which were then evaluated for antibacterial and antifungal activity (Vora & Vyas, 2019).

Crystal Structure and Analysis

  • X-ray Crystallography : The crystal structure of similar compounds has been determined, providing insights into the molecular structure and potential intermolecular interactions (Yu et al., 2004).

Pharmaceutical Research

  • Antimicrobial Evaluation : Synthesized compounds using this chemical have been characterized and evaluated for their antimicrobial properties, showing potential in medical applications (J. Liu, 2013).
  • Herbicidal Activity : Research has been conducted to explore its use in herbicides, with some derivatives showing high bioactivity against specific weeds (Zhou et al., 2010).

Materials Science

  • Organic Light-Emitting Diodes (OLEDs) : Derivatives of this chemical have been used in the fabrication of OLEDs, indicating its significance in the development of advanced materials (Ge et al., 2008).

Analytical Chemistry

  • NMR Spectroscopy : Novel compounds containing this chemical have been studied using NMR spectroscopy, providing valuable information for chemical analysis (Li Ying-jun, 2012).

Environmental and Biological Studies

  • pH Measurement in Biological Media : Certain derivatives have been identified as potential tools for measuring pH in biological media through 19F NMR spectroscopy, demonstrating their application in environmental and biological research (Jones et al., 1996).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Benzimidazoles are known to have diverse biological activities, and trifluoromethyl groups are often used in medicinal chemistry .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl] 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N2O2/c18-16(19,20)10-4-3-5-11(8-10)27-14(26)9-25-13-7-2-1-6-12(13)24-15(25)17(21,22)23/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSADRSAANPXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)OC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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